molecular formula C16H19N B13129977 Bis(4-ethylphenyl)amine

Bis(4-ethylphenyl)amine

Cat. No.: B13129977
M. Wt: 225.33 g/mol
InChI Key: WQTZOZBQHVITKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(4-ethylphenyl)amine is an organic compound with the molecular formula C16H19N It is characterized by the presence of two ethyl-substituted phenyl groups attached to a central nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(4-ethylphenyl)amine typically involves a multi-step reaction process. One common method is the Suzuki–Miyaura coupling reaction, which involves the coupling of aryl halides with boronic acids in the presence of a palladium catalyst. The reaction conditions often include the use of bis(tri-t-butylphosphine)palladium(0) and sodium t-butanolate in toluene, followed by treatment with hydrogen chloride in tetrahydrofuran and water at 20°C .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Bis(4-ethylphenyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert it into secondary or tertiary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethyl groups or phenyl rings are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Bis(4-ethylphenyl)amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Bis(4-ethylphenyl)amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .

Comparison with Similar Compounds

Uniqueness: Bis(4-ethylphenyl)amine is unique due to the presence of ethyl groups, which can influence its chemical reactivity and physical properties. The ethyl groups can provide steric hindrance and affect the compound’s solubility and stability, making it distinct from its analogs.

Properties

Molecular Formula

C16H19N

Molecular Weight

225.33 g/mol

IUPAC Name

4-ethyl-N-(4-ethylphenyl)aniline

InChI

InChI=1S/C16H19N/c1-3-13-5-9-15(10-6-13)17-16-11-7-14(4-2)8-12-16/h5-12,17H,3-4H2,1-2H3

InChI Key

WQTZOZBQHVITKG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC2=CC=C(C=C2)CC

Origin of Product

United States

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